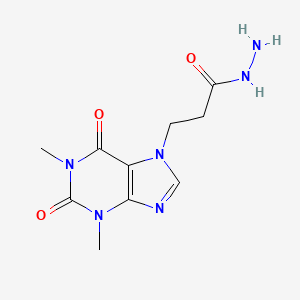![molecular formula C26H23NO6 B11675600 2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B11675600.png)
2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate is an organic compound with a complex structure that includes ethoxyethyl, oxo(phenyl)acetyl, and benzoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate typically involves multiple steps, including esterification, amidation, and acylation reactions. The starting materials often include ethoxyethanol, 4-aminobenzoic acid, and oxo(phenyl)acetyl chloride. The reactions are usually carried out under controlled conditions with appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoylamino benzoates and derivatives of oxo(phenyl)acetyl. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C26H23NO6 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-ethoxyethyl 4-[[4-(2-oxo-2-phenylacetyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C26H23NO6/c1-2-32-16-17-33-26(31)21-12-14-22(15-13-21)27-25(30)20-10-8-19(9-11-20)24(29)23(28)18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,27,30) |
InChI Key |
UIFRQVHMTFUIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{(2E)-2-[4-(methylsulfanyl)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11675519.png)
methanone](/img/structure/B11675527.png)
![(5Z)-1-(3-Methylphenyl)-5-{[2-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11675534.png)

![N'-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11675579.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675586.png)
![1,4-Bis[3-(piperidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B11675590.png)
![3-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11675594.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11675608.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675615.png)
![4-(2-fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11675622.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide](/img/structure/B11675628.png)

![(5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11675639.png)
